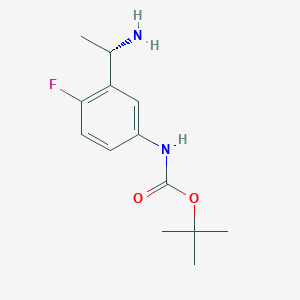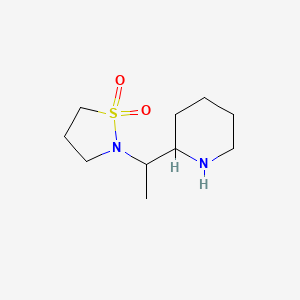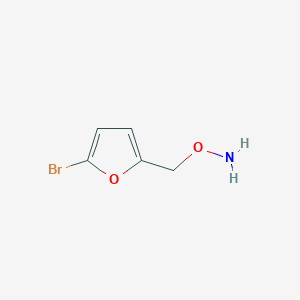amine](/img/structure/B13540285.png)
[2-(2-Bromo-3-fluorophenyl)ethyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-3-fluorophenyl)ethylamine: is a chemical compound with the following structure:
CH3CH2N(CH3)C(C(F)Br)H
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound typically involves Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. In this case, the boron reagent (organoboron compound) plays a crucial role. Several classes of boron reagents have been developed for SM coupling, including arylboronic acids, arylboronate esters, and alkylboron compounds . The specific synthetic route for 2-(2-Bromo-3-fluorophenyl)ethylamine would involve coupling an appropriate boron reagent with the corresponding halide.
Industrial Production Methods: While industrial-scale production methods may vary, the use of boron-based coupling reactions remains a common approach. Optimization of reaction conditions, catalysts, and reagent selection ensures efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various reactions, including:
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Reduction: Reduction of the halide or imine functionality.
Oxidation: Oxidation of the amine group to an imine or amide.
Cross-coupling: As mentioned earlier, SM coupling with boron reagents.
Boron Reagents: Arylboronic acids, boronate esters, or alkylboron compounds.
Halides: Bromides or fluorides.
Catalysts: Palladium-based catalysts.
Major Products: The major products depend on the specific reaction conditions. For example, coupling with an arylboronic acid could yield the desired compound.
Wissenschaftliche Forschungsanwendungen
Chemistry and Biology:
Chemical Probes: Researchers use similar compounds as chemical probes to study biological processes.
Medicinal Chemistry: Exploration of potential drug candidates.
Pharmaceuticals: Investigation of pharmacological properties.
Materials Science:
Wirkmechanismus
The compound’s mechanism of action would depend on its specific targets. Further research is needed to elucidate its precise effects.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, it’s essential to compare its properties, reactivity, and applications with related structures.
Remember that this compound’s unique features lie in its combination of bromine, fluorine, and the ethylamine group
Eigenschaften
Molekularformel |
C9H11BrFN |
|---|---|
Molekulargewicht |
232.09 g/mol |
IUPAC-Name |
2-(2-bromo-3-fluorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11BrFN/c1-12-6-5-7-3-2-4-8(11)9(7)10/h2-4,12H,5-6H2,1H3 |
InChI-Schlüssel |
DFQMHGBZKLCAAD-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=C(C(=CC=C1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)





![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)


![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)
![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)


